molecular formula C21H17ClN4O3S B11635152 (6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11635152
M. Wt: 440.9 g/mol
InChI Key: UTYDIDVCPOOVQT-OMLAYDHKSA-N
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Description

The compound (6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo-Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the core structure with a benzaldehyde derivative under basic conditions.

    Attachment of the Chlorophenoxyethoxy Group: This is typically done through nucleophilic substitution reactions using appropriate chlorophenoxyethoxy derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: stands out due to its complex structure, which provides unique reactivity and potential biological activity not found in simpler compounds.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H17ClN4O3S

Molecular Weight

440.9 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C21H17ClN4O3S/c1-13-25-26-19(23)16(20(27)24-21(26)30-13)12-14-6-8-15(9-7-14)28-10-11-29-18-5-3-2-4-17(18)22/h2-9,12,23H,10-11H2,1H3/b16-12-,23-19?

InChI Key

UTYDIDVCPOOVQT-OMLAYDHKSA-N

Isomeric SMILES

CC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4Cl)/C(=O)N=C2S1

Canonical SMILES

CC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4Cl)C(=O)N=C2S1

Origin of Product

United States

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